molecular formula C22H20N2 B8222742 (1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine

(1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine

Cat. No.: B8222742
M. Wt: 312.4 g/mol
InChI Key: VVJVMUUCGDSHBT-FGZHOGPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine is a chiral diamine compound featuring two naphthalene rings attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available naphthalene derivatives.

    Formation of Intermediate: The naphthalene derivatives undergo a series of reactions to form an intermediate compound. This may involve halogenation followed by substitution reactions.

    Coupling Reaction: The intermediate is then coupled with an appropriate diamine precursor under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize yield.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The naphthalene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of imines or other oxidized products.

    Reduction: Various amine derivatives.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

(1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine has several scientific research applications:

    Asymmetric Synthesis: Used as a chiral ligand or catalyst in asymmetric synthesis to produce enantiomerically pure compounds.

    Medicinal Chemistry:

    Material Science: Utilized in the synthesis of chiral materials and polymers.

    Coordination Chemistry: Acts as a ligand in coordination complexes for various catalytic processes.

Mechanism of Action

The mechanism by which (1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine exerts its effects involves its ability to induce chirality in chemical reactions. The naphthalene rings provide steric hindrance, while the diamine backbone offers coordination sites for metal catalysts. This combination allows the compound to influence the stereochemistry of the products formed in catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine: The enantiomer of the compound, with similar properties but opposite chirality.

    1,2-Di(naphthalen-1-yl)ethane-1,2-diol: A diol derivative with hydroxyl groups instead of amine groups.

    1,2-Di(naphthalen-1-yl)ethane: A simpler derivative lacking the amine groups.

Uniqueness

(1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine is unique due to its chiral nature and the presence of two naphthalene rings, which provide both steric and electronic effects that can be exploited in various chemical reactions. Its ability to act as a chiral ligand or catalyst in asymmetric synthesis sets it apart from other similar compounds.

Properties

IUPAC Name

(1R,2R)-1,2-dinaphthalen-1-ylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-22H,23-24H2/t21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJVMUUCGDSHBT-FGZHOGPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@H]([C@@H](C3=CC=CC4=CC=CC=C43)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.